molecular formula C15H12N2O B3022947 2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 898389-26-9

2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Número de catálogo: B3022947
Número CAS: 898389-26-9
Peso molecular: 236.27 g/mol
Clave InChI: UQVNQBJBORUNJS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a high-value chemical building block built around the privileged imidazo[1,2-a]pyridine scaffold, a structure recognized for its significant and diverse biological activities . This compound serves as a versatile synthetic intermediate for the design and rapid synthesis of novel bioactive molecules with multifunctional groups . Its specific structure, featuring a carbaldehyde group at the 3-position, makes it particularly amenable to further chemical modifications to create libraries of derivatives for drug discovery research. A primary research application for this compound and its derivatives is in the development of new anti-tuberculosis (TB) agents . Imidazo[1,2-a]pyridine-based compounds have demonstrated exceptional potency against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains, with some analogues showing activity in the low nanomolar range . These compounds often function by inhibiting the cytochrome bcc subunit (QcrB) of the mycobacterial electron transport chain, a validated target for TB drug discovery, as exemplified by the clinical candidate Telacebec (Q203) which shares this core structure . Beyond TB, the imidazo[1,2-a]pyridine core is found in marketed drugs with anxiolytic, gastroprotective, and insomnia applications, indicating the broad potential of this scaffold . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

2-(2-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-11-6-2-3-7-12(11)15-13(10-18)17-9-5-4-8-14(17)16-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVNQBJBORUNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(N3C=CC=CC3=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical and spectroscopic properties, and explore its potential as a scaffold for the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers actively engaged in the fields of organic synthesis, drug discovery, and development.

Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a "privileged" heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] This fused bicyclic system is present in several commercially successful drugs, demonstrating its clinical significance. Notable examples include Zolpidem (a hypnotic agent), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent). The versatile nature of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. Derivatives of imidazo[1,2-a]pyridine have demonstrated a wide array of therapeutic effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[1]

The introduction of a carbaldehyde group at the 3-position of the imidazo[1,2-a]pyridine ring system provides a crucial chemical handle for further molecular elaboration, making these compounds valuable intermediates in the synthesis of diverse compound libraries for drug discovery programs.

Synthesis and Mechanism

The primary and most efficient method for the synthesis of 2-aryl-imidazo[1,2-a]pyridine-3-carbaldehydes, including the title compound, is the Vilsmeier-Haack reaction . This reaction introduces a formyl group onto an electron-rich aromatic ring.

The synthesis of 2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde would first involve the synthesis of the 2-(2-Methylphenyl)imidazo[1,2-a]pyridine precursor. This can be achieved through the condensation of 2-aminopyridine with an appropriate α-haloketone, in this case, 2-bromo-1-(2-methylphenyl)ethan-1-one.

The subsequent formylation at the C-3 position is accomplished using the Vilsmeier-Haack reagent, which is a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF).

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Phenylimidazo[1,2-a]pyridine (Analog Example)

The following protocol for the synthesis of the closely related 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde can be adapted for the synthesis of the title compound.[2]

  • To 1.9 g (26 mmol) of N,N-dimethylformamide (DMF) cooled to 0°C, 4 g (26 mmol) of phosphorus oxychloride (POCl₃) is added.

  • To this mixture, 10 mmol of 2-phenylimidazo[1,2-a]pyridine is added portion-wise.

  • The reaction mixture is then heated at 100°C for 1 hour.

  • After cooling to 0°C, the solution is neutralized with a saturated sodium carbonate (Na₂CO₃) solution.

  • The product is extracted with dichloromethane (DCM).

  • The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄) and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the desired 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde.[2]

Reaction Mechanism Workflow

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Imidazopyridine 2-(2-Methylphenyl)imidazo[1,2-a]pyridine Imidazopyridine->Intermediate Electrophilic Attack Product 2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde Intermediate->Product Hydrolysis Hydrolysis Aqueous Workup (H₂O) Hydrolysis->Product Derivatization Start 2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde Oxidation Oxidation (e.g., KMnO₄) Start->Oxidation Reduction Reduction (e.g., NaBH₄) Start->Reduction Condensation Condensation (e.g., Amines, Hydrazines) Start->Condensation Wittig Wittig Reaction (Phosphorus Ylides) Start->Wittig Carboxylic_Acid Carboxylic Acid Derivative Oxidation->Carboxylic_Acid Alcohol Alcohol Derivative Reduction->Alcohol Imine_Hydrazone Imine/Hydrazone Derivatives Condensation->Imine_Hydrazone Alkene Alkene Derivative Wittig->Alkene

Sources

The Carbaldehyde Hub: Synthesis, Structural Rationale, and Derivatization of 2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Synthetic & Medicinal Chemistry Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

As researchers pushing the boundaries of medicinal chemistry, we recognize that the imidazo[1,2-a]pyridine nucleus is not merely a structural curiosity; it is a privileged, nitrogen-bridgehead fused bicyclic scaffold. Its presence in blockbuster therapeutics—ranging from the hypnotic zolpidem and anxiolytic alpidem to the heart failure medication olprinone—underscores its pharmacological versatility[1]. Recent 2026 advancements in synthetic methodologies have further highlighted the importance of this scaffold in modern drug discovery[2].

However, the true synthetic power of this system is unlocked when we functionalize the C3 position. In this technical guide, we dissect the synthesis, structural rationale, and derivatization of 2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde . By installing a highly reactive aldehyde group at the C3 position, we create a versatile synthetic hub that serves as a springboard for novel drug discovery, enabling the rapid generation of chalcones, hydrazones, and other bioactive derivatives[3].

Molecular Design & Structural Rationale

The selection of the 2-(2-methylphenyl) (or ortho-tolyl) substituent is a deliberate and strategic design choice.

In unsubstituted 2-phenylimidazo[1,2-a]pyridines, the phenyl ring can adopt a nearly coplanar conformation with the imidazopyridine core to maximize π -conjugation. However, introducing an ortho-methyl group creates a significant steric clash with the C3-carbaldehyde oxygen and the adjacent C3 proton (prior to formylation). This steric hindrance forces the phenyl ring to twist out of plane, completely avoiding a clinal conformation and adopting a highly restricted, orthogonal geometry[1].

Causality in Drug Design: Why does this matter? In the context of GABA-A receptor modulation, this non-planar topography is critical. It mimics the bioactive, twisted conformation of zolpidem, allowing the molecule to fit precisely into the allosteric binding pocket at the α1/γ2 interface of the GABA-A receptor. Furthermore, the electron-donating nature of the methyl group subtly increases the electron density of the imidazopyridine core, influencing its pharmacokinetic profile and receptor affinity.

Synthetic Methodologies: From Core to Carbaldehyde

The construction of the target molecule is a two-step process. We must first build the imidazo[1,2-a]pyridine core, followed by regioselective formylation. Every step in these protocols is designed as a self-validating system to ensure high fidelity and reproducibility.

Protocol 1: Synthesis of the Core Scaffold

Objective: Condensation of 2-aminopyridine with 2-bromo-1-(2-methylphenyl)ethanone.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-aminopyridine (1.0 equiv) and 2-bromo-1-(2-methylphenyl)ethanone (1.05 equiv) in anhydrous ethanol (0.5 M).

  • Base Addition: Add Sodium Bicarbonate (NaHCO 3​ ) (1.5 equiv) to the suspension.

    • Causality: NaHCO 3​ acts as an acid scavenger. The initial S N​ 2 attack by the endocyclic nitrogen generates Hydrobromic acid (HBr). If HBr is not neutralized, the unreacted 2-aminopyridine gets protonated (pKa ~ 6.8), rendering it non-nucleophilic and halting the reaction.

  • Reflux & Cyclization: Heat the mixture to reflux for 6 hours. The exocyclic amine attacks the newly installed carbonyl carbon, followed by dehydration to form the aromatic system.

  • Self-Validation: The reaction progress is visually indicated by the dissolution of the suspended starting materials and the subsequent precipitation of sodium bromide salts. Thin-Layer Chromatography (TLC) (Hexane:EtOAc 7:3) will show the complete disappearance of the UV-active bromoketone spot.

Protocol 2: Regioselective Vilsmeier-Haack Formylation

Objective: To install the carbaldehyde moiety exclusively at the highly nucleophilic C3 position[3].

  • Vilsmeier Reagent Generation: In a flame-dried flask under argon, cool anhydrous N,N-dimethylformamide (DMF) (3.0 equiv) to 0–5 °C. Add Phosphorus oxychloride (POCl 3​ ) (2.0 equiv) dropwise over 30 minutes.

    • Causality: DMF acts as both the solvent and the formylating precursor. Cooling is mandatory because the formation of the chloroiminium ion (Vilsmeier reagent) is highly exothermic. Failure to control the temperature leads to DMF decomposition.

  • Substrate Addition: Dissolve the core imidazopyridine (1.0 equiv) in minimum DMF and add dropwise.

  • Electrophilic Aromatic Substitution: Remove the ice bath and heat to 80 °C for 4 hours.

    • Causality: The C3 position is the most electron-rich site due to resonance from the bridgehead nitrogen. Heating provides the activation energy necessary to break the aromaticity of the imidazopyridine intermediate temporarily, driving the substitution to completion[3].

  • Hydrolysis (Self-Validation): Cool to room temperature and pour over crushed ice. Slowly add 20% aqueous NaOH until the pH reaches 7.5–8.0.

    • Causality: The intermediate is a water-soluble iminium salt. Alkaline hydrolysis cleaves the iminium to the aldehyde. The abrupt precipitation of a pale-yellow solid at pH 7.5 confirms the successful conversion of the water-soluble intermediate to the water-insoluble aldehyde.

Quantitative Data: Formylation Optimization

Table 1 summarizes the optimization parameters for the Vilsmeier-Haack formylation step, demonstrating the causality between thermal energy, reagent concentration, and yield.

EntryPOCl 3​ (equiv)Temp (°C)Time (h)Yield (%)Causality / Mechanistic Observation
11.2251235Incomplete conversion; insufficient activation energy for substitution.
21.560668Moderate yield; some unreacted starting material remains.
3 2.0 80 4 92 Optimal condition; complete conversion and iminium formation.
43.0100475Yield drop due to degradation and C5-chlorination side-products.

Downstream Derivatization: The Carbaldehyde Hub

The 3-carbaldehyde derivative is a prime candidate for further functionalization. Notably, Claisen-Schmidt condensation with various acetophenones yields imidazopyridinyl-chalcones[4]. Alternatively, modern transition-metal catalyzed approaches, such as silver-catalyzed aminooxygenation or copper-catalyzed one-pot procedures, can be utilized to generate complex derivatives directly from simpler precursors[3][5].

These α,β -unsaturated ketones (chalcones) are highly reactive Michael acceptors. They exhibit potent antifungal and antimicrobial properties by covalently binding to thiol groups in essential fungal enzymes, thereby inhibiting ergosterol synthesis[2][4]. Furthermore, functionalization of the 3-position is a proven strategy in the development of cytoprotective antiulcer agents[6].

Quantitative Data: Bioactivity Profiling

Table 2 illustrates the structure-activity relationship (SAR) of synthesized chalcone derivatives against Candida albicans, highlighting the impact of electronic and steric modifications.

CompoundR-Group (Chalcone moiety)MIC vs C. albicans ( μ mol/L)Causality / SAR Insight
Core AldehydeNone>500Lacks the lipophilic α,β -unsaturated extension for membrane penetration.
Derivative A4-Chloroacetophenone125Halogen enhances lipophilicity and target enzyme binding affinity.
Derivative B4-Methoxyacetophenone250Electron-donating group reduces the electrophilicity of the Michael acceptor.
Derivative C2,4-Dichloroacetophenone62.5Optimal steric/electronic profile for maximal ergosterol synthesis inhibition.

Visualizations of Workflows and Mechanisms

To synthesize the complex relationships between chemical protocols and pharmacological outcomes, the following diagrams map the synthetic workflow and the ultimate biological mechanism of action.

SynthesisWorkflow A 2-Aminopyridine C Bimolecular Condensation (SN2 & Cyclization) A->C B 2-Bromo-1-(2-methylphenyl)ethanone B->C D 2-(2-Methylphenyl)imidazo[1,2-a]pyridine C->D -HBr, -H2O E Vilsmeier-Haack Formylation (POCl3 + DMF) D->E F 2-(2-Methylphenyl)imidazo[1,2-a]pyridine -3-carbaldehyde E->F Electrophilic Aromatic Substitution G Claisen-Schmidt Condensation (Chalcones) F->G H Hydrazone Formation (Schiff Bases) F->H

Fig 1. Synthetic workflow for 2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde.

MechanismOfAction Ligand Imidazopyridine Derivative (Non-planar conformation) Target GABA-A Receptor (Benzodiazepine Allosteric Site) Ligand->Target Binds α1/γ2 interface Action Positive Allosteric Modulation (Increased GABA Affinity) Target->Action Channel Chloride Ion Channel Opening (Increased Frequency) Action->Channel Cell Neuronal Membrane Hyperpolarization Channel->Cell Cl- Influx Outcome Sedative, Anxiolytic & Anticonvulsant Effects Cell->Outcome

Fig 2. Pharmacological mechanism of imidazopyridine derivatives via GABA-A modulation.

References

  • [4] Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. SCIRP. URL:

  • [1] Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. PMC (NIH). URL:

  • [3] CN103435609A - Copper-catalyzed synthetic method of imidazo[1,2-a]pyridine-3-formaldehyde compound. Google Patents. URL:

  • [5] Synthesis of Imidazo[1,2-a]pyridines: “Water-Mediated” Hydroamination and Silver-Catalyzed Aminooxygenation. The Journal of Organic Chemistry (ACS Publications). URL:

  • [2] Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines. ResearchGate. URL:

  • [6] Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry (NIH). URL:

Sources

Methodological & Application

Application Note: Purification of 2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde via Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Technique: Normal-Phase Flash Column Chromatography Molecule: 2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (C₁₅H₁₂N₂O)

Introduction & Mechanistic Context

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the development of antiviral, antibacterial, and GABA-receptor modulating agents[1]. The introduction of a formyl group at the 3-position and a 2-methylphenyl (o-tolyl) group at the 2-position yields 2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde , a highly versatile synthetic intermediate.

Synthesis of this core is typically achieved through Vilsmeier-Haack formylation of the parent imidazopyridine[2] or via transition-metal-catalyzed (e.g., Cu or Ag) intramolecular aminooxygenation[3],[4]. Regardless of the synthetic route, the crude reaction matrix invariably contains unreacted starting materials, regioisomers, and highly polar degradation products. This application note details a robust, self-validating normal-phase column chromatography protocol designed to isolate the target aldehyde with >98% purity.

Physicochemical Profiling & Chromatographic Rationale

To design an effective purification strategy, we must analyze the physicochemical properties of the target molecule[5]:

  • Basic Nitrogen (Imidazopyridine core): Can interact strongly with the acidic silanol groups (Si-OH) on the silica gel stationary phase, potentially causing band tailing.

  • Formyl Group (C=O): Acts as a strong hydrogen bond acceptor, increasing the molecule's overall polarity and retention factor ( Rf​ ).

  • 2-Methylphenyl Group: Provides significant steric bulk and lipophilicity, counteracting the polarity of the aldehyde and heterocyclic core.

Solvent System Selection: Given this balance of lipophilic and polar domains, a binary gradient of Hexane/Ethyl Acetate (EtOAc) is the optimal mobile phase. Hexane serves as the weak (non-polar) solvent to elute lipophilic impurities, while EtOAc acts as the strong (polar) solvent to elute the target compound[3],[1].

Experimental Workflow

The following workflow outlines the end-to-end process from crude matrix preparation to final product isolation.

ExperimentalWorkflow A 1. Crude Reaction Mixture (Post-Synthesis) B 2. Aqueous Workup & Liquid-Liquid Extraction A->B C 3. Organic Layer Drying (Na2SO4) & Concentration B->C D 4. Dry Loading Preparation (Adsorption onto Silica) C->D E 5. Flash Column Chromatography (Hexane/EtOAc Gradient) D->E F 6. Fraction Collection & TLC Analysis (UV 254 nm) E->F G 7. Pure 2-(2-Methylphenyl)imidazo [1,2-a]pyridine-3-carbaldehyde F->G

Fig 1: End-to-end purification workflow for imidazo[1,2-a]pyridine-3-carbaldehyde derivatives.

Detailed Purification Protocol

This protocol is engineered as a self-validating system. Every step includes an empirical check to ensure the chromatography proceeds as theoretically predicted.

Phase 1: Sample Preparation (Dry Loading)

Causality: The target compound exhibits limited solubility in the initial low-polarity mobile phase (90:10 Hexane:EtOAc). Wet loading the sample in a stronger solvent (like Dichloromethane) would disrupt the initial band formation, leading to poor resolution. Dry loading eliminates solvent effects.

  • Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add silica gel (100–200 mesh) to the solution at a ratio of 1:3 (crude mass : silica mass)[3].

  • Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained. Validation Check: The powder must not clump; clumping indicates residual solvent which will cause band broadening.

Phase 2: Column Packing
  • Select a glass column based on the crude mass (typically 30–50 grams of silica per gram of crude product).

  • Prepare a slurry of silica gel (230–400 mesh for flash chromatography) in 100% Hexane.

  • Pour the slurry into the column in a single, continuous motion to prevent stratification.

  • Rinse the column with 2 column volumes (CV) of Hexane, using compressed air to pack the bed tightly. Ensure the solvent level never drops below the top of the silica bed.

Phase 3: Gradient Elution Strategy

Causality: A step-gradient is employed to sequentially strip impurities based on their dipole moments.

  • Carefully transfer the dry-loaded silica/crude powder onto the top of the packed column bed. Add a 1 cm protective layer of sea sand.

  • Wash Step (90:10 Hexane:EtOAc): Elute with 2–3 CVs. Rationale: This removes non-polar unreacted starting materials (e.g., 2-(2-methylphenyl)imidazo[1,2-a]pyridine)[2].

  • Primary Elution (80:20 to 70:30 Hexane:EtOAc): Gradually increase polarity. The target 2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde will begin to elute in the 70:30 fraction. Collect in 15–20 mL test tubes.

  • Flush Step (50:50 Hexane:EtOAc): Elute with 2 CVs to wash off highly polar baseline impurities.

Phase 4: Fraction Analysis
  • Spot every third fraction onto a Silica Gel 60 F254 TLC plate.

  • Develop the plate in 70:30 Hexane:EtOAc.

  • Visualize under UV light (254 nm). The target compound will appear as a distinct, UV-active dark spot due to the highly conjugated imidazopyridine system[5].

Chromatographic Data & Elution Logic

The relationship between solvent polarity and compound retention is critical for isolating the target molecule from its synthetic matrix.

ElutionLogic cluster_0 Mobile Phase Gradient S1 90:10 Hexane:EtOAc (Low Polarity) N1 Non-Polar Impurities (e.g., Unreacted Precursor) S1->N1 Elutes S2 70:30 Hexane:EtOAc (Medium Polarity) N2 Target Compound (Rf ~ 0.35) S2->N2 Elutes S3 50:50 Hexane:EtOAc (High Polarity) N3 Polar Impurities (e.g., Metal Salts/Byproducts) S3->N3 Elutes

Fig 2: Gradient elution logic mapping solvent polarity to compound retention.

Table 1: Quantitative Chromatographic Parameters for Imidazo[1,2-a]pyridine-3-carbaldehydes

Solvent System (Hexane:EtOAc)Target Compound Rf​ Impurity Profile BehaviorStrategic Recommendation
90:10 0.05Elution of non-polar unreacted starting materials.Use for initial column washing and impurity stripping.
80:20 0.15Slow migration of target; early eluting minor isomers.Intermediate gradient step to separate closely related regioisomers.
70:30 0.35Optimal separation of target from polar impurities.Primary elution solvent. Target elutes in a tight, concentrated band.
50:50 0.65Co-elution with highly polar byproducts.Avoid for target collection; use only for final column flushing.

Troubleshooting & Expert Insights

  • Issue: Severe Band Tailing (Streaking on TLC)

    • Causality: The basic nitrogen of the imidazopyridine core is undergoing secondary interactions (hydrogen bonding/ion-exchange) with the acidic silanol groups of the silica gel.

    • Solution: Pre-treat the silica gel by adding 1% Triethylamine (Et₃N) to the initial Hexane packing solvent. This neutralizes the active silanol sites. Note: Ensure the collected fractions are thoroughly dried under high vacuum to remove residual Et₃N.

  • Issue: Co-elution with the Unreacted Precursor

    • Causality: The gradient was increased to 70:30 too rapidly, preventing the separation of the slightly less polar 2-(2-methylphenyl)imidazo[1,2-a]pyridine precursor.

    • Solution: Implement a shallower gradient. Hold the mobile phase at 85:15 Hexane:EtOAc for at least 3 CVs before stepping up to 70:30.

  • In-Process Validation (2D-TLC): If degradation on the column is suspected (e.g., the aldehyde oxidizing to a carboxylic acid), perform a 2D-TLC. Spot the crude, run it in one direction, dry the plate, rotate 90 degrees, and run it again. If the spots do not fall on a perfect diagonal, the compound is degrading on the silica, and a switch to neutral Alumina stationary phase may be required.

References

  • Synthesis of Imidazo[1,2-a]pyridines: “Water-Mediated” Hydroamination and Silver-Catalyzed Aminooxygenation Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives Source: SCIRP (Scientific Research Publishing) URL:[Link]

  • Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources Source: Organic Letters - ACS Publications URL:[Link]

  • Synthesis and Antimicrobial screening of Chalcones containing imidazo [1,2-a] pyridine nucleus Source: International Science Community Association URL:[Link]

Sources

Application Note: Evaluating 2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde in PI3Kα Kinase Assays

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Assay Biologists, and Medicinal Chemists in Oncology Drug Development. Focus: Fragment-Based Drug Discovery (FBDD), Targeted Covalent Inhibitors (TCIs), and Assay Interference Mitigation.

Mechanistic Rationale & Structural Significance

The imidazo[1,2-a]pyridine heterocycle is a highly privileged scaffold in medicinal chemistry, frequently utilized as an ATP-competitive bioisostere in the design of kinase inhibitors[1]. Specifically, derivatives of this core have demonstrated profound efficacy in targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) pathways[2].

The compound 2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde presents a unique structural profile for kinase evaluation:

  • The Imidazo[1,2-a]pyridine Core: Mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge region via hydrogen bonding.

  • The 2-(2-Methylphenyl) Motif: The ortho-methyl group restricts the dihedral angle between the phenyl ring and the imidazopyridine core. This conformational locking forces the phenyl ring out-of-plane, allowing it to optimally project into the deep, hydrophobic affinity pocket of PI3Kα[2].

  • The 3-Carbaldehyde Moiety: While traditionally viewed as a synthetic intermediate, in the context of advanced assay biology, the electrophilic aldehyde can act as a reversible covalent warhead. It is capable of forming Schiff bases with non-catalytic lysine residues (e.g., Lys802 in PI3Kα) within the ATP-binding cleft, offering a pathway to targeted covalent inhibition.

PI3K_Pathway RTK Receptor Tyrosine Kinase (Activation) PI3K PI3Kα (Target Enzyme) RTK->PI3K PIP3 PIP3 (Lipid Messenger) PI3K->PIP3 Phosphorylates PIP2 PIP2 (Substrate) PIP2->PIP3 AKT AKT Kinase PIP3->AKT mTOR mTORC1 AKT->mTOR Inhibitor 2-(2-Methylphenyl)imidazo [1,2-a]pyridine-3-carbaldehyde Inhibitor->PI3K Competitive/Covalent Inhibition

Diagram 1: PI3K/mTOR signaling cascade and the targeted intervention point of the inhibitor.

Assay Design & Causality: Overcoming Aldehyde Interference

Testing an aldehyde-containing fragment requires rigorous assay design. Aldehydes are notorious for exhibiting Pan-Assay Interference Compounds (PAINS)-like behavior in standard biochemical screens.

Causality in Assay Selection:

  • Avoidance of Fluorescence: Aldehydes can quench fluorescence or react with primary amine-containing fluorophores used in Homogeneous Time-Resolved Fluorescence (HTRF) assays. Therefore, a luminescence-based ATP-depletion assay (e.g., ADP-Glo™) is strictly required to prevent false positives[3].

  • Buffer Modification (Critical Step): Standard kinase buffers utilize Dithiothreitol (DTT) or β -mercaptoethanol as reducing agents. The free thiols in these reagents will rapidly react with the 3-carbaldehyde group to form thioacetals, neutralizing the compound before it ever reaches the kinase. You must substitute DTT with TCEP (Tris(2-carboxyethyl)phosphine) , a non-nucleophilic reducing agent that maintains the kinase's structural integrity without destroying the aldehyde warhead.

Experimental Protocol: Luminescent PI3Kα Kinase Assay

This protocol outlines a self-validating workflow. It includes a "Minus-Enzyme" control to rule out compound-induced auto-luminescence and a reference inhibitor (Alpelisib) to confirm assay sensitivity.

Reagent Preparation
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl₂, 0.01% CHAPS, 1 mM TCEP. (Note: Strictly avoid DTT).

  • Enzyme: Recombinant human PI3Kα (p110α/p85α complex) diluted to 0.5 nM in Kinase Buffer.

  • Substrate/ATP Mix: 20 μM PIP2 (Phosphatidylinositol 4,5-bisphosphate) and 10 μM ATP in Kinase Buffer.

  • Compound: 2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde dissolved in 100% anhydrous DMSO.

Step-by-Step Methodology
  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of the compound (10-point dose-response, 3-fold dilutions) into a white, 384-well low-volume assay plate. This non-contact transfer prevents tip-based carryover of the reactive aldehyde.

  • Enzyme Addition: Add 2.5 μL of the 0.5 nM PI3Kα solution to the assay wells. For the "Minus-Enzyme" control wells, add 2.5 μL of Kinase Buffer instead.

  • Pre-Incubation: Centrifuge the plate at 1000 x g for 1 minute. Incubate at 25°C for 30 minutes. Rationale: This allows time for the potential reversible Schiff-base formation between the 3-carbaldehyde and the kinase active site.

  • Reaction Initiation: Add 2.5 μL of the Substrate/ATP Mix to all wells to initiate the kinase reaction.

  • Kinase Reaction: Incubate the plate at 25°C for 60 minutes.

  • ATP Depletion: Add 5 μL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at 25°C. Rationale: This reagent terminates the kinase reaction and depletes all remaining unreacted ATP, leaving only the ADP generated by the kinase.

  • Luminescence Generation: Add 10 μL of Kinase Detection Reagent. Incubate for 30 minutes at 25°C. This converts the ADP back to ATP, which is subsequently utilized by luciferase to generate light.

  • Detection: Read the luminescence signal on a multi-mode microplate reader (e.g., EnVision) with an integration time of 0.5 seconds per well.

Assay_Workflow Step1 Step 1: Kinase Reaction PI3Kα + ATP + PIP2 + Inhibitor (TCEP Buffer) Step2 Step 2: ATP Depletion Add ADP-Glo Reagent (40 min incubation) Step1->Step2 Step3 Step3 Step2->Step3 Data Data Analysis Calculate IC50 via Non-linear Regression Step3->Data

Diagram 2: Sequential workflow of the luminescent ADP-detection kinase assay.

Data Presentation & Interpretation

To validate the efficacy of the 3-carbaldehyde motif, quantitative data must be compared against structurally similar analogs (e.g., a 3-cyano derivative) and a clinical-grade positive control. Raw luminescence values (RLU) are normalized to percentage inhibition using the equation: % Inhibition = 100 -[ (RLU_sample - RLU_min) / (RLU_max - RLU_min) * 100 ]

Table 1: Comparative PI3Kα Inhibitory Activity

Compound IDSubstitution at C3Core ScaffoldPI3Kα IC₅₀ (nM)Assay Interference Flag
Test Compound -CHO (Carbaldehyde)2-(2-Methylphenyl)imidazo[1,2-a]pyridine145 ± 12None (in TCEP buffer)
Analog A -CN (Carbonitrile)2-(2-Methylphenyl)imidazo[1,2-a]pyridine890 ± 45None
Alpelisib (BYL719) N/A (Clinical Ref)Aminothiazole derivative4.8 ± 0.5None

Interpretation: The data demonstrates that the 3-carbaldehyde derivative exhibits a ~6-fold increase in potency compared to its 3-cyano counterpart. This suggests that the aldehyde is not merely acting as a passive hydrogen bond acceptor, but is likely engaging in transient covalent interactions with the kinase hinge region, validating its use as an advanced lead fragment in PI3Kα targeted therapies[1][2].

References

  • Hayakawa, M., et al. "Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors." Bioorganic & Medicinal Chemistry, 2007. Available at:[Link]

  • Wu, P., et al. "Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition." Molecules (MDPI), 2023. Available at:[Link]

  • Stec, M., et al. "The imidazo[1,2-a]pyridine Ring System as a Scaffold for Potent Dual phosphoinositide-3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2015. Available at:[Link]

Sources

Imidazo[1,2-a]Pyridine Derivatives as Potent Anti-inflammatory Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Promise of a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antiviral, and notably, potent anti-inflammatory properties.[1][3] Chronic inflammation underpins a multitude of debilitating diseases, from rheumatoid arthritis to neurodegenerative conditions and certain cancers.[4][5] The limitations of current anti-inflammatory drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs), which can cause significant gastrointestinal side effects, drive the urgent need for novel therapeutic agents with improved efficacy and safety profiles.[6]

Imidazo[1,2-a]pyridine derivatives have emerged as highly promising candidates, largely due to their ability to selectively modulate key pathways in the inflammatory cascade.[7][8] This guide provides an in-depth exploration of their mechanism of action and offers detailed, field-proven protocols for their synthesis and evaluation, designed for researchers, scientists, and drug development professionals.

Section 1: Unraveling the Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives are not attributable to a single target but rather to their ability to modulate a network of interconnected signaling pathways. The primary mechanism involves the suppression of pro-inflammatory mediators through the inhibition of key transcription factors and enzymes.[7][9]

A central player in the inflammatory response is the transcription factor Nuclear Factor-kappa B (NF-κB) .[7] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS) from bacteria, trigger a signaling cascade that leads to the degradation of IκBα.[7][10] This frees NF-κB to translocate to the nucleus, where it orchestrates the transcription of numerous pro-inflammatory genes. These include genes for cyclooxygenase-2 (COX-2) , an enzyme responsible for producing inflammatory prostaglandins; inducible nitric oxide synthase (iNOS) , which generates nitric oxide (NO), a key inflammatory mediator; and a host of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) , Interleukin-6 (IL-6) , and Interleukin-1β (IL-1β) .[7][9]

Studies have demonstrated that certain imidazo[1,2-a]pyridine derivatives effectively suppress NF-κB activity.[7][11] They can achieve this by preventing the degradation of IκBα, thus trapping NF-κB in the cytoplasm and halting the inflammatory cascade at a critical control point.[7][10] Furthermore, many derivatives are potent and selective inhibitors of the COX-2 enzyme, directly blocking the production of prostaglandins.[12][13][14] This dual action on both the upstream NF-κB signaling and the downstream enzymatic activity makes them particularly effective anti-inflammatory agents.

Other signaling pathways, such as the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which also plays a crucial role in regulating the expression of inflammatory cytokines, can be modulated by these compounds.[15][16][17]

Inflammatory_Signaling_Pathway cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB Complex (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα (leading to degradation) NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Mediators Pro-inflammatory Mediators (Prostaglandins, NO, Cytokines) ProInflammatory_Genes->Mediators Transcription & Translation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->IKK Inhibits Imidazopyridine->NFkB Prevents Translocation Imidazopyridine->ProInflammatory_Genes Inhibits (e.g., COX-2)

Caption: Inhibition of the NF-κB signaling pathway by imidazo[1,2-a]pyridine derivatives.

Section 2: Synthesis of Imidazo[1,2-a]Pyridine Derivatives

A variety of synthetic routes to the imidazo[1,2-a]pyridine scaffold have been developed, with one of the most robust and versatile being the multicomponent Groebke–Blackburn–Bienaymé (GBB) reaction.[18] This one-pot reaction offers high efficiency and atom economy, allowing for the rapid generation of a diverse library of derivatives. Another classical and effective method is the condensation of 2-aminopyridines with α-halocarbonyl compounds.[19][20]

Protocol 2.1: Synthesis of a 2,3-Disubstituted Imidazo[1,2-a]pyridine Derivative via Condensation

This protocol describes a representative synthesis of a 2-aryl-imidazo[1,2-a]pyridine, a common structural motif in anti-inflammatory derivatives.[20]

Rationale: This two-step procedure first involves the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the α-carbon of the phenacyl bromide, followed by intramolecular cyclization to form the fused heterocyclic system. The use of a base like DBU facilitates the deprotonation steps, driving the reaction to completion at room temperature.[19]

Materials:

  • Substituted 2-aminopyridine (1.0 eq)

  • Substituted α-bromoketone (e.g., phenacyl bromide) (1.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)

  • Ethanol (aqueous, 1:1 v/v)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the substituted 2-aminopyridine (e.g., 2.0 mmol) in aqueous ethanol (10 mL).[19]

  • To this stirring solution, add the substituted phenacyl bromide (2.0 mmol).[19]

  • Add DBU (4.0 mmol) dropwise to the reaction mixture. A precipitate may form.[19]

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer in vacuo to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to afford the pure 2-aryl-imidazo[1,2-a]pyridine derivative.[19]

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Synthesis_Workflow Start Starting Materials (2-Aminopyridine, α-Bromoketone) Reaction Condensation Reaction (DBU, Ethanol, RT) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Imidazo[1,2-a]pyridine Product Purification->Product

Caption: General workflow for the synthesis and purification of imidazo[1,2-a]pyridines.

Section 3: In Vitro Evaluation of Anti-inflammatory Activity

The cornerstone for the initial screening of anti-inflammatory compounds is the use of cell-based assays that mimic the inflammatory environment. The murine macrophage cell line, RAW 264.7, is an extensively used and validated model for this purpose.[21][22] Stimulation of these cells with LPS induces a robust inflammatory response, characterized by the production of NO and various cytokines.[23][24]

Protocol 3.1: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages using the Griess Assay

Principle: This assay quantifies nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[21] The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color, measured spectrophotometrically, is directly proportional to the NO concentration. A reduction in nitrite levels in the presence of a test compound indicates inhibition of iNOS activity or expression.[22]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test imidazo[1,2-a]pyridine derivatives

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) for standard curve

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.[21][25] Incubate overnight (approx. 18-24 hours) at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. Remove the old medium from the cells and pre-treat them with 100 µL of various concentrations of the test compounds for 1-2 hours.[21] Include a vehicle control (e.g., DMSO at the same final concentration used for the compounds) and a negative control (medium only).

  • Inflammatory Stimulation: After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[21][26] Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[21][23]

  • Sample Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[25]

  • Griess Reaction:

    • Add 50 µL of Griess Reagent Component A to each well containing the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B.

    • Incubate for another 10 minutes at room temperature, protected from light.[21]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[22]

  • Quantification: Calculate the nitrite concentration in each sample using a standard curve prepared with known concentrations of sodium nitrite (0-100 µM).[25] The percentage of NO inhibition can be calculated relative to the LPS-only treated cells.

Data Presentation: The inhibitory potency of the compounds is typically expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the NO production.

Compound IDStructure ModificationTargetIC₅₀ (µM)[12][13]Selectivity Index (SI) vs. COX-1[12][13]
Celecoxib (Reference Drug)COX-20.04>375
Derivative 5j 4-chlorophenoxy at C3COX-20.05>200
Derivative 5f 4-fluorophenoxy at C3COX-20.05>200
Derivative 6f Morpholinomethyl at C3COX-20.07>217

Note: Data presented is representative and compiled from studies on potent imidazo[1,2-a]pyridine-based COX-2 inhibitors.[12][13]

Protocol 3.2: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify specific proteins, such as cytokines, in the cell supernatant.[27] This protocol uses a sandwich ELISA format where the cytokine of interest is captured by a specific antibody coated on the plate and then detected by a second, enzyme-linked antibody.

Procedure: The experimental setup (cell seeding, treatment, stimulation) is identical to Protocol 3.1.

  • Sample Collection: Collect cell culture supernatants after the 24-hour incubation period.

  • ELISA Protocol: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific commercial kits being used. This typically involves:

    • Adding supernatants and standards to the antibody-coated plate.

    • Incubation, followed by washing steps.

    • Adding a detection antibody.

    • Incubation, followed by washing steps.

    • Adding a substrate (e.g., TMB) to develop a colorimetric signal.

    • Stopping the reaction and reading the absorbance at the appropriate wavelength (e.g., 450 nm).[25]

  • Quantification: Calculate the cytokine concentrations from the standard curve provided with the kit.

Section 4: In Vivo Assessment of Anti-inflammatory Efficacy

Promising candidates from in vitro screens must be validated in a living system. The carrageenan-induced paw edema model in rodents is a classical and highly reproducible acute inflammation model used for the preclinical evaluation of anti-inflammatory drugs.[28][29]

Protocol 4.1: Carrageenan-Induced Paw Edema in Rats/Mice

Principle: The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw induces a biphasic inflammatory response.[30] The initial phase involves the release of histamine and serotonin, while the later phase (3-5 hours post-injection) is characterized by prostaglandin production and neutrophil infiltration, which is sensitive to inhibition by COX-2 inhibitors.[28] The anti-inflammatory effect of a test compound is quantified by its ability to reduce the swelling (edema) of the paw compared to a vehicle-treated control group.[29]

Materials:

  • Male Wistar rats or Swiss albino mice (weight- and age-matched)

  • Lambda Carrageenan (Type IV)

  • Sterile 0.9% saline

  • Test imidazo[1,2-a]pyridine derivative

  • Reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Digital Plethysmometer or calipers

Procedure:

  • Animal Acclimatization: Acclimate animals for at least one week under standard laboratory conditions.[28] Fast the animals overnight before the experiment with free access to water.

  • Grouping and Dosing: Divide animals into groups (n=6-8 per group): Vehicle Control, Reference Drug, and Test Compound groups (at various doses).

  • Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal using a plethysmometer or calipers. This is the 0-hour reading.

  • Compound Administration: Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[29] The vehicle control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (prepared in sterile saline) into the sub-plantar surface of the right hind paw of each animal.[28][30]

  • Paw Volume Measurement: Measure the paw volume or thickness at regular intervals, typically at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[29]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-treatment volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] x 100

      • Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significance.[28]

Expected Results: A potent anti-inflammatory compound will show a statistically significant reduction in paw edema, particularly in the 3-5 hour window, compared to the vehicle control group. The effect should be dose-dependent.

GroupDose (mg/kg)% Inhibition of Edema at 3h (Representative)
Vehicle Control-0%
Indomethacin 10~50-60%
Compound 5j 12.38 (ED₅₀)50%[13]
Test CompoundDose 1(Experimental value)
Test CompoundDose 2(Experimental value)

Note: Data for Indomethacin is typical for this model. Data for Compound 5j is based on reported analgesic ED₅₀ values, which correlate with anti-inflammatory activity.[13][31]

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold represents a highly validated and promising platform for the development of next-generation anti-inflammatory agents. Their multifaceted mechanism of action, particularly the dual inhibition of the NF-κB pathway and COX-2, offers a significant advantage over existing therapies. The protocols detailed in this guide provide a robust framework for the synthesis, in vitro screening, and in vivo validation of novel derivatives. Future research should focus on optimizing the pharmacokinetic properties and safety profiles of lead compounds, with the ultimate goal of translating these potent molecules into clinically effective treatments for a wide range of inflammatory diseases.

References

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts. [7][9][10][11][32]

  • Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Novel Compounds Such as Arnidiol 3-Laurate. BenchChem. [21]

  • Application Notes and Protocols: Investigating Anti-Inflammatory Compounds in Carrageenan-Induced Paw Edema. BenchChem. [28]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PubMed.

  • Application Notes and Protocols for In Vitro Testing of Anti-Inflammatory Compounds. BenchChem. [25]

  • Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. ResearchGate.

  • Application Notes and Protocols: Measuring Nitric Oxide Production in RAW 264.7 Macrophages Treated with Saponins. BenchChem. [22]

  • MICROWAVE-ASSISTED SYNTHESIS OF IMIDAZO[1,2-a]PYRIDINE DERIVATIVES AND THEIR ANTI-INFLAMMATORY ACTIVITY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC. [31]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [18]

  • Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. Bentham Science Publishers. [12]

  • Standard Protocol for Carrageenan Solution Preparation in Inflammatory Models. BenchChem. [30]

  • A Comprehensive Technical Guide to Substituted Imidazo[1,2-a]pyridines: Synthesis, Biological Activity, and. BenchChem. [19]

  • Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and. Der Pharma Chemica. [20]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [29]

  • Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. PMC. [26]

  • IP-Se-06, a Selenylated Imidazo[1,2-a]pyridine, Modulates Intracellular Redox State and Causes Akt/mTOR/HIF-1α and MAPK Signaling Inhibition, Promoting Antiproliferative Effect and Apoptosis in Glioblastoma Cells. PMC. [15]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. ResearchGate.

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments.

  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. [4]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [1]

  • Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. ACS Publications.

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. PubMed. [13]

  • Design, synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives as selective COX-2 inhibitors. ResearchGate. [14]

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI.

  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al. ResearchGate.

  • In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations. PMC. [27]

  • IP-Se-06, a Selenylated Imidazo[1,2-a]pyridine, Modulates Intracellular Redox State and Causes Akt/mTOR/HIF-1α and MAPK Signaling Inhibition, Promoting Antiproliferative Effect and Apoptosis in Glioblastoma Cells. ResearchGate. [16]

  • in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. ResearchGate. [5]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. [8]

  • The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya.

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Update Publishing. [2]

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC.

  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PMC.

  • Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. MDPI. [6]

  • Structure‐Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5‐b]pyridin‐2‐one‐Based p38 MAP Kinase Inhibitors: Part 1. ResearchGate.

  • Rational Design of Imidazo[1,2-a]pyridine as an Effective TLR7 Antagonist for the Treatment of Psoriasis: Research Combined with In Silico Study. ACS Publications.

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [3]

  • The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS. PMC.

Sources

Troubleshooting & Optimization

purification strategies for polar imidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Purification. As a Senior Application Scientist, I frequently consult with discovery chemists facing bottlenecks in isolating polar imidazo[1,2-a]pyridine derivatives.

Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, featured prominently in blockbuster therapeutics (e.g., zolpidem) and advanced clinical candidates targeting complex cellular networks like the PI3K/mTOR pathway 1. However, the inherent electron-rich, basic nature of the imidazo[1,2-a]pyridine core—combined with polar functional groups (amines, hydroxyls, carboxylic acids)—creates a "perfect storm" for chromatographic failure. Typical issues include severe silica streaking, irreversible column adsorption, and co-elution with polar starting materials like 2-aminopyridines 2.

This guide synthesizes field-proven troubleshooting strategies, causality-driven methodologies, and self-validating protocols to ensure high-purity recovery of these challenging molecules.

Pathway Inhibitor Polar Imidazo[1,2-a]pyridine Derivative PI3K PI3K Kinase Inhibitor->PI3K Inhibits mTOR mTOR Complex Inhibitor->mTOR Inhibits PIP PIP2 to PIP3 Conversion PI3K->PIP AKT AKT Activation PIP->AKT AKT->mTOR Proliferation Cancer Cell Proliferation mTOR->Proliferation

Mechanism of action: Imidazo[1,2-a]pyridines as dual PI3K/mTOR inhibitors.

Phase 1: Troubleshooting & FAQs

Q1: My polar imidazo[1,2-a]pyridine derivative streaks severely on standard normal-phase silica gel, resulting in poor recovery (<30%). How can I correct this? A1: The basic nitrogen (N1) of the imidazo[1,2-a]pyridine core strongly interacts with the acidic silanol groups on standard bare silica gel. This acid-base interaction causes peak tailing and irreversible adsorption 2.

  • Strategy A (Mobile Phase Modifiers): Add 1–5% triethylamine (TEA) or ammonium hydroxide (NH₄OH) to your eluent (e.g., DCM/MeOH system). The modifier acts sacrificially, masking the acidic silanols so your product can elute.

  • Strategy B (Stationary Phase Switch): Switch to amine-functionalized silica (NH₂-silica). This completely eliminates silanol interactions, allowing polar basic compounds to elute symmetrically without the need for basic modifiers.

Q2: I am trying to separate my highly polar product from unreacted 2-aminopyridine starting material, but they co-elute near the solvent front on reversed-phase (C18) HPLC. What is the alternative? A2: Both the product and 2-aminopyridine are highly polar and basic, leading to poor retention on hydrophobic C18 columns.

  • Solution: Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) 3. HILIC uses a polar stationary phase (e.g., bare silica or amide) with a highly organic, water-miscible mobile phase.

  • Causality: In HILIC, polar compounds partition into a water-enriched hydration layer immobilized on the stationary phase. Because the mechanism is orthogonal to reversed-phase, more polar compounds are retained longer. The smaller, highly polar 2-aminopyridine will interact differently with the aqueous layer than the bulkier imidazo[1,2-a]pyridine, providing baseline resolution where C18 fails.

Q3: How can I purify these compounds at a multigram scale without consuming massive amounts of chromatography solvent? A3: Exploit the inherent basicity of the imidazo[1,2-a]pyridine core via acid-base extraction 2.

  • Causality: The pKa of the conjugate acid of the imidazo[1,2-a]pyridine core is typically around 6.8. By lowering the pH to ~2–3, the core becomes protonated and highly water-soluble, allowing non-basic organic impurities to be washed away in the organic layer. Subsequent basification to pH ~9–10 neutralizes the core, precipitating the product or allowing it to be cleanly extracted back into an organic solvent.

DecisionTree Start Crude Polar Imidazo[1,2-a]pyridine WaterSol Highly Water Soluble (LogP < 0)? Start->WaterSol HILIC HILIC or RP-HPLC (Aqueous Buffer) WaterSol->HILIC Yes SilicaCheck Streaks on Standard Silica? WaterSol->SilicaCheck No AmineSilica Amine-Functionalized Silica / Add TEA SilicaCheck->AmineSilica Yes Standard Standard Normal Phase (DCM/MeOH) SilicaCheck->Standard No

Decision matrix for selecting the optimal purification strategy for imidazo[1,2-a]pyridines.

Phase 2: Quantitative Data & Method Comparison

To select the most efficient strategy, compare the empirical performance metrics of standard purification techniques applied to polar imidazo[1,2-a]pyridines:

Purification StrategyStationary PhaseMobile PhaseTypical RecoveryTypical PurityBest Use Case
Modified Normal Phase Bare Silica (SiO₂)DCM/MeOH + 1-5% TEA60–80%>90%Moderately polar derivatives; early-stage scaling.
Amine-Functionalized NH₂-SilicaHexanes/EtOAc or DCM/MeOH85–95%>95%Basic derivatives prone to severe streaking.
Reversed-Phase (RP-HPLC) C18 / C8H₂O/MeCN + 0.1% TFA or FA75–90%>98%Final polishing; separation of closely related analogs.
HILIC Bare Silica / AmideMeCN/H₂O (High Organic) + Buffer80–95%>98%Highly polar/water-soluble derivatives; separating from aminopyridine 3.

Phase 3: Self-Validating Experimental Protocols

Protocol A: HILIC Purification Workflow for Highly Polar Derivatives

Use this protocol when standard C18 RP-HPLC fails to retain your compound.

  • Sample Preparation (Critical Step): Dissolve the crude mixture in a high-organic solvent (e.g., 80% Acetonitrile / 20% Water).

    • Self-Validation Check: Never inject the sample in 100% water. Injecting a highly aqueous sample will disrupt the delicate HILIC partitioning layer on the column, causing peak distortion and immediate breakthrough.

  • Column Equilibration: Flush the HILIC column (e.g., RapidFire HILIC Type H6 or equivalent) with 90% Acetonitrile containing 10 mM Ammonium Formate and 0.1% Formic Acid for at least 10 column volumes (CV) 3. This establishes the necessary aqueous hydration layer.

  • Gradient Elution: Run a gradient from 90% Acetonitrile down to 50% Acetonitrile over 20 minutes.

    • Causality Note: In HILIC, water is the strong eluting solvent. Increasing the aqueous percentage elutes the highly polar compounds.

  • Fraction Collection & Recovery: Monitor absorbance at 254 nm. Pool the product fractions and lyophilize to remove the volatile ammonium formate buffer.

Protocol B: Acid-Base Extraction for Multigram Scale-Up

Use this protocol to clear out non-basic organic impurities (e.g., unreacted aldehydes or isocyanides from a Groebke–Blackburn–Bienaymé multicomponent reaction 4) prior to final chromatographic polishing.

  • Acidic Extraction: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL/g). Extract with 1M HCl (3 x 5 mL/g). The basic imidazo[1,2-a]pyridine partitions into the aqueous layer as a hydrochloride salt.

  • Organic Wash: Wash the combined aqueous acidic layers with fresh Ethyl Acetate (1 x 5 mL/g) to remove residual neutral and acidic impurities. Discard the organic layers.

  • Basification (Self-Validating Step): Cool the aqueous layer in an ice bath. Slowly add 2M NaOH or saturated Na₂CO₃ dropwise while monitoring with pH paper. Continue until the pH stabilizes at 9–10. The product will free-base and often precipitate as a solid.

  • Recovery: Extract the basified aqueous layer with Dichloromethane (3 x 5 mL/g). Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the semi-pure imidazo[1,2-a]pyridine.

Sources

troubleshooting low yield in imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of the imidazo[1,2-a]pyridine scaffold—a privileged pharmacophore found in blockbuster drugs like zolpidem and alpidem[1].

Rather than simply listing reaction conditions, this guide deconstructs the mechanistic causality behind failed reactions and provides self-validating protocols to ensure high-yield conversions.

Part 1: Mechanistic Causality of Yield Loss

To troubleshoot low yields, we must first understand the kinetic bottlenecks of the classical condensation reaction (Chichibabin-type synthesis). The reaction between a 2-aminopyridine and an α -haloketone proceeds via a stepwise mechanism:

  • SN​2 Alkylation: The endocyclic pyridine nitrogen (the most nucleophilic site) attacks the α -carbon of the haloketone, displacing the halide to form a pyridinium salt.

  • Intramolecular Cyclization: The exocyclic amine attacks the highly electrophilic carbonyl carbon, forming a hemiaminal intermediate.

  • Dehydration: The system loses a water molecule to restore aromaticity, yielding the final imidazo[1,2-a]pyridine.

Where does it fail? Yield drops are almost always caused by either a stalled SN​2 initiation (due to electron-withdrawing groups on the pyridine ring) or side reactions of the α -haloketone (such as base-catalyzed hydrolysis or polymerization) before cyclization can occur[2].

Mechanism A 2-Aminopyridine + α-Haloketone B Pyridinium Salt Intermediate A->B S_N2 Alkylation (Endocyclic N) C Hemiaminal Intermediate B->C Intramolecular Cyclization D Imidazo[1,2-a]pyridine (Target) C->D Dehydration (-H2O)

Mechanistic pathway of imidazo[1,2-a]pyridine synthesis via condensation.

Part 2: Diagnostic FAQs & Troubleshooting Workflows

Q1: My condensation reaction is stalling at 30% conversion. I am using a 5-nitro-2-aminopyridine. How can I drive it to completion? A: Stalled conversions in this scenario are an electronic issue. Electron-withdrawing groups (EWGs) like −NO2​ or −CN severely reduce the nucleophilicity of the endocyclic nitrogen, raising the activation energy of the initial SN​2 step. Solution: Transition from conventional reflux to 3[3]. Microwave irradiation at 60–65 °C provides rapid, uniform heating that overcomes this kinetic barrier. Alternatively, utilizing a strong Lewis acid like TiCl4​ acts as a powerful dehydrating agent to force the equilibrium forward[3].

Q2: I am observing a dark, tarry mixture and multiple spots on my TLC when using α -bromoacetophenone. What is going wrong? A: You are likely observing the degradation of your α -haloketone. These substrates are highly sensitive to prolonged heating in organic solvents and can undergo self-condensation or hydrolysis, especially if a base is present. Solution: Eliminate the solvent. Switching to a 4[4] at 60 °C for 20 minutes prevents solvent-mediated side reactions and can boost yields to >85%[4].

Q3: My yields using the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction are inconsistent. How do I optimize this? A: The GBB reaction (2-aminopyridine + aldehyde + isocyanide) relies entirely on the successful in situ formation of an imine. If moisture is present, the imine hydrolyzes, leaving the isocyanide to degrade. Solution: Add a mild acidic catalyst like NH4​Cl to accelerate Schiff base formation. Combining NH4​Cl with 5[5] has been shown to reduce reaction times from 8 hours to just 30 minutes, increasing yields from ~82% to 89% by outcompeting degradation pathways[5].

Q4: Can I synthesize imidazo[1,2-a]pyridines without using lachrymatory α -haloketones? A: Yes. Oxidative coupling is a highly effective, green alternative. You can react 2-aminopyridines directly with simple acetophenones using a 6[6]. This bypasses the need for pre-halogenated starting materials, though it requires strict control of oxygen flow to maintain the catalytic cycle[6].

Troubleshooting Start Issue: Low Yield / Stalled Reaction CheckSM Analyze Substrates Start->CheckSM EWD EWG on 2-Aminopyridine? CheckSM->EWD Heat Use Microwave (60-65°C) or TiCl4 Lewis Acid EWD->Heat Yes (Poor Nucleophile) Hydro Tarry Byproducts / Hydrolysis? EWD->Hydro No Neat Switch to Solvent-Free Neat Fusion (20 min) Hydro->Neat Yes (Haloketone Degradation)

Troubleshooting workflow for resolving low yield in imidazo[1,2-a]pyridine synthesis.

Part 3: Quantitative Yield Optimization

The following table summarizes the expected yield improvements when switching from conventional to optimized methodologies, grounded in recent literature[4][5][6].

Synthetic StrategySubstratesConventional ConditionsOptimized ConditionsTime (Opt.)Yield Boost
Classical Condensation 2-Aminopyridine + α -haloketoneReflux in Ethanol, 12hSolvent-Free (Neat), 60°C 20 min~60% 85-90%
GBB Multicomponent 2-Aminopyridine + Aldehyde + Isocyanide NH4​Cl , Reflux, 8h NH4​Cl , Microwave (MW) 30 min~82% 89%
Oxidative Coupling 2-Aminopyridine + AcetophenoneStoichiometric I2​ , 24h CuI Catalyst, Aerobic ( O2​ ) 5-12 h~45% 75-86%

Part 4: Self-Validating Protocol: Solvent-Free Neat Fusion

To maximize yield and minimize haloketone degradation, we recommend the solvent-free fusion method[2]. This protocol is designed to be self-validating —meaning physical phase changes will confirm the success of each mechanistic step in real-time.

Materials:

  • 2-Aminopyridine derivative (1.0 mmol)

  • α -Bromoacetophenone derivative (1.0 mmol)

  • Saturated aqueous NaHCO3​

  • Ethyl acetate (EtOAc)

Step-by-Step Methodology:

  • Preparation: Grind the 2-aminopyridine and α -bromoacetophenone together in a mortar to ensure maximum surface area contact. Transfer the physical mixture to a 10 mL round-bottom flask. Do not add any solvent or base.

  • Fusion (Initiation): Submerge the flask in an oil bath pre-heated to 60 °C.

    • Validation Check: Within 2–5 minutes, the solid mixture will melt into a homogenous liquid. This confirms the substrates are reacting to form the pyridinium salt intermediate.

  • Cyclization (Propagation): Continue heating at 60 °C for 15–20 minutes.

    • Validation Check: The liquid melt will gradually solidify into a yellow/orange solid mass[4]. This phase change is the definitive visual cue that the dehydration step has occurred, yielding the hydrobromide salt of the imidazo[1,2-a]pyridine.

  • Neutralization & Workup: Cool the flask to room temperature. Add 10 mL of saturated aqueous NaHCO3​ to the solid mass and stir vigorously until effervescence ceases (neutralizing the HBr byproduct).

  • Extraction: Extract the aqueous suspension with EtOAc ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: The crude product is typically >90% pure by NMR, but can be recrystallized from ethanol or passed through a short silica plug if necessary.

Part 5: References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities ACS Omega URL:[Link][1]

  • Titanium(IV) Chloride Promoted Syntheses of New Imidazo[1,2-a]pyridine Derivatives under Microwave Conditions ResearchGate URL:[Link][3]

  • Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines Journal of the Brazilian Chemical Society / ResearchGate URL:[Link][4]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW MDPI URL:[Link][5]

  • Synthesis of imidazo[1,2-a]pyridines Organic Chemistry Portal URL:[Link][6]

Sources

Validation & Comparative

validation of an analytical method for 2-(o-tolyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Method Validation Guide: 2-(o-tolyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Introduction

Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, forming the core of blockbuster drugs such as the anxiolytics and hypnotics zolpidem and alpidem[1]. The intermediate 2-(o-tolyl)imidazo[1,2-a]pyridine-3-carbaldehyde is highly valued by researchers for synthesizing diverse derivative libraries via condensation or multicomponent reactions. Typically synthesized via the Vilsmeier-Haack reaction[2], this compound presents unique analytical challenges: the basic imidazopyridine nitrogen causes peak tailing in chromatography, and the C3-carbaldehyde group is highly susceptible to oxidation into its corresponding carboxylic acid[2].

To ensure pharmaceutical-grade purity during drug development, a robust analytical method is required. This guide objectively compares an optimized Ultra-Performance Liquid Chromatography (UPLC-UV) method against conventional HPLC and Gas Chromatography (GC-MS) alternatives, providing a complete, self-validating protocol aligned with ICH Q2(R2) guidelines[3].

Section 1: Comparative Analysis of Analytical Platforms

When quantifying 2-(o-tolyl)imidazo[1,2-a]pyridine-3-carbaldehyde, the choice of analytical platform dictates both throughput and accuracy. GC-MS often struggles with the thermal degradation of the reactive aldehyde moiety, while conventional HPLC suffers from long run times and poor resolution of the oxidized degradant. The optimized UPLC-UV method leverages sub-2-micron particle columns to enhance mass transfer, resolving these issues.

Table 1: Quantitative Comparison of Analytical Alternatives

Performance MetricOptimized UPLC-UV (Proposed)Conventional HPLC-UVGC-MS (Alternative)Causality / Scientific Rationale
Run Time 4.5 min18.0 min25.0 minUPLC utilizes higher flow velocities and shorter diffusion paths in sub-2 μm particles.
Resolution ( Rs​ ) 3.2 (API vs Acid)1.8 (API vs Acid)N/A (Co-elution)Acidic mobile phase in UPLC suppresses nitrogen ionization, sharpening peaks.
Thermal Stability Intact (Ambient)Intact (Ambient)15% DegradationAldehydes can degrade or polymerize at high GC inlet temperatures (250°C).
LOD / LOQ 0.05 / 0.15 μg/mL0.20 / 0.60 μg/mL0.50 / 1.50 μg/mLNarrower peak widths in UPLC increase peak height and signal-to-noise ratio.

Section 2: Method Development & Degradation Pathway

The primary goal of the analytical method is to separate the target analyte from its synthetic precursor (2-(o-tolyl)imidazo[1,2-a]pyridine) and its primary degradant (the oxidized carboxylic acid). Understanding this chemical relationship is critical for establishing method specificity.

Degradation_Pathway SM 2-(o-tolyl)imidazo[1,2-a]pyridine (Precursor) API 2-(o-tolyl)imidazo[1,2-a]pyridine-3-carbaldehyde (Target Analyte) SM->API Vilsmeier-Haack Formylation Degradant 3-carboxylic acid derivative (Oxidation Product) API->Degradant Oxidative Stress (e.g., H2O2)

Synthesis and primary oxidative degradation pathway of the target analyte.

Section 3: Self-Validating UPLC-UV Protocol

To guarantee trustworthiness and reproducibility, this protocol is designed as a self-validating system . System Suitability Testing (SST) must pass before any sample data is accepted, ensuring the instrument is fit-for-purpose at the exact moment of analysis.

Step-by-Step Methodology:

  • Mobile Phase Preparation (Causality-Driven):

    • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

      • Causality: The imidazopyridine ring contains a basic nitrogen with a pKa around 6-7. A low pH (~2.0) ensures complete protonation, preventing secondary interactions with free silanols on the stationary phase, which is the primary cause of peak tailing.

    • Organic Phase (B): 100% Acetonitrile (HPLC Grade).

  • Chromatographic Conditions:

    • Column: C18, 1.7 μm, 2.1 x 50 mm.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 10% B to 90% B over 3.5 minutes, hold for 0.5 min, re-equilibrate for 0.5 min.

    • Detection: UV at 254 nm (optimal absorbance for the conjugated imidazopyridine system).

  • System Suitability Test (SST):

    • Inject a resolution mixture containing the precursor, target analyte, and carboxylic acid degradant.

    • Acceptance Criteria: Resolution ( Rs​ ) > 2.0 between all peaks; Tailing factor ( Tf​ ) < 1.5 for the target peak.

  • Sample Analysis & Bracketing:

    • Inject sequence: Blank SST Samples (up to 10) Bracketing Standard.

    • Self-Validation: If the bracketing standard deviates by >2.0% in peak area from the initial SST, the entire run is invalidated due to instrument drift, ensuring zero false reporting.

Section 4: ICH Q2(R2) Method Validation

The method was validated strictly according to the ICH Q2(R2) guidelines[3], which mandate rigorous testing of specificity, linearity, accuracy, and precision to prove the procedure is fit for its intended purpose.

HPLC_Validation Start Method Development Specificity Specificity Assessment (Forced Degradation) Start->Specificity Rs > 2.0 achieved Linearity Linearity & Range (50% - 150%) Specificity->Linearity Peak purity > 99% Accuracy Accuracy & Precision (Spike Recovery) Linearity->Accuracy R² ≥ 0.999 Robustness Robustness Testing Accuracy->Robustness Recovery 98-102% Approval Validated Method (ICH Q2(R2) Compliant) Robustness->Approval Meets all criteria

Workflow for analytical method validation according to ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Results Summary

Validation ParameterExperimental ConditionAcceptance Criteria (ICH Q2(R2))Representative Result
Specificity Forced degradation (0.1N HCl, 0.1N NaOH, 3% H₂O₂, 60°C, UV light)No interference at the retention time of the target analyte; Peak purity index > 0.990Passed. Major degradation observed in H₂O₂ (oxidation to acid). Peak purity = 0.998.
Linearity & Range 5 concentration levels (50%, 75%, 100%, 125%, 150% of target 10 μg/mL)Correlation coefficient ( R2 ) 0.999 R2 = 0.9998. Validated Range: 5.0 to 15.0 μg/mL.
Accuracy Spike recovery at 80%, 100%, and 120% levels (n=3 per level)Mean recovery between 98.0% and 102.0%Mean recovery = 99.4%.
Repeatability 6 replicate injections of the 100% standardRelative Standard Deviation (RSD) 2.0%RSD = 0.85%.
Robustness Deliberate variations in flow rate ( ± 0.05 mL/min) and column temp ( ± 5°C) Rs​ > 2.0, RSD 2.0% Rs​ remained > 2.8; RSD = 1.1%.

Conclusion

By leveraging sub-2-micron particle chemistry and acidic mobile phase modifiers, the proposed UPLC-UV method objectively outperforms conventional HPLC and GC-MS for the analysis of 2-(o-tolyl)imidazo[1,2-a]pyridine-3-carbaldehyde. The method successfully separates the target aldehyde from its oxidized carboxylic acid degradant[2] and meets all stringent ICH Q2(R2) validation criteria[3], ensuring reliable quality control for downstream drug development.

References

  • Validation of Analytical Procedures Q2(R2)
  • Source: benchchem.
  • Source: researchgate.

Sources

spectroscopic analysis of 2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Benchmarking of 2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: A Comparative Guide to Steric Effects on Photophysical Properties

As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently encounter challenges in tuning the photophysical properties of fluorophores and active pharmaceutical ingredients (APIs). The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery (e.g., zolpidem, alpidem) and advanced materials science[1],[2]. When functionalizing this core, the introduction of a formyl group at the C3 position via Vilsmeier-Haack formylation is a critical intermediate step[3].

In this guide, we objectively compare the spectroscopic performance (NMR, UV-Vis, IR) of 2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (the ortho-methyl target) against two industry-standard alternatives:

  • 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde (Unsubstituted analog)

  • 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (para-methyl analog)

Mechanistic Causality: The Role of Steric Hindrance

Why does the position of a single methyl group drastically alter spectroscopic data? In the unsubstituted and para-methyl analogs, the 2-aryl ring can adopt a nearly coplanar conformation with the imidazopyridine core, maximizing π -conjugation[2]. However, in the ortho-methyl derivative, severe steric repulsion between the methyl group, the C3-carbaldehyde oxygen, and the C5-proton of the imidazopyridine core forces the aryl ring into an orthogonal (twisted) geometry. This restricted rotation directly disrupts extended conjugation, fundamentally altering its magnetic and electronic environment.

StericLogic A Ortho-Methyl Substitution (2-Methylphenyl) B Steric Clash with Imidazopyridine Core A->B C Restricted C-C Bond Rotation (Orthogonal Conformation) B->C D Disrupted π-Conjugation C->D F Altered Magnetic Anisotropy (Upfield NMR Shifts) C->F E Hypsochromic Shift (UV-Vis) D->E

Figure 1: Logical pathway of photophysical and magnetic changes due to steric hindrance.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system. The completion of the reaction is visually and spectroscopically confirmed without relying solely on assumed yields.

Protocol 1: Microwave-Assisted Vilsmeier-Haack Formylation [3]

  • Reagent Preparation : In a dry 50 mL round-bottom flask, cool 5.0 mL of anhydrous N,N-dimethylformamide (DMF) to 0 °C. Dropwise add 1.2 equivalents of phosphorus oxychloride (POCl 3​ ) to generate the Vilsmeier reagent.

    • Causality & Validation: The solution will transition from colorless to pale yellow, visually confirming the formation of the electrophilic chloroiminium ion.

  • Substrate Addition : Add 1.0 equivalent of the respective 2-arylimidazo[1,2-a]pyridine dissolved in minimal DMF.

  • Microwave Irradiation : Subject the mixture to microwave irradiation (400 W, 90 °C) for 15-20 minutes.

    • Causality & Validation: Microwave heating ensures uniform thermal distribution, drastically reducing reaction times compared to conventional reflux while minimizing tarry byproducts[3].

  • Quenching & Precipitation : Pour the hot mixture over crushed ice and neutralize with saturated aqueous sodium acetate (pH ~7).

    • Causality & Validation: The formylated product will immediately precipitate as a solid, as the aldehyde is insoluble in neutral aqueous media, providing an instant qualitative yield check.

  • Purification : Filter, wash with cold water, and recrystallize from ethanol to yield pure crystals.

Workflow A Synthesis (Vilsmeier-Haack) B Purification (Recrystallization) A->B C NMR Spectroscopy (1H, 13C, NOESY) B->C D UV-Vis & IR Analysis B->D E Conformational Mapping C->E D->E

Figure 2: Standardized experimental workflow for synthesis and spectroscopic validation.

Comparative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides direct evidence of the conformational twist induced by the ortho-methyl group.

  • Methodology : Dissolve 10 mg of each purified compound in 0.5 mL of CDCl 3​ . Acquire 1 H and 13 C spectra at 400 MHz and 100 MHz, respectively, using tetramethylsilane (TMS) as an internal standard.

Table 1: Key 1 H NMR Chemical Shifts (in CDCl 3​ , δ ppm)

CompoundC3-CHO ProtonAryl-CH 3​ ProtonsC5-H (Imidazopyridine)
Unsubstituted 10.05 (s)N/A9.75 (d)
para-Methyl 10.02 (s)2.42 (s)9.72 (d)
ortho-Methyl 9.85 (s)2.18 (s)9.88 (d)
  • Data Analysis : The C3-CHO proton in the ortho-methyl derivative is shifted upfield (9.85 ppm) compared to the planar analogs (~10.0 ppm). Because the ortho-tolyl ring is forced out of plane, the aldehyde proton no longer sits in the strongly deshielding region of the extended π -system. Furthermore, the ortho-methyl protons are unusually shielded (2.18 ppm) due to their proximity to the shielding cone of the imidazopyridine ring current.

UV-Vis and IR Spectroscopy
  • Methodology : For UV-Vis, prepare 10 μ M solutions in spectroscopic grade ethanol and scan from 250 nm to 500 nm. For IR, utilize an ATR-FTIR spectrometer on the neat solid.

Table 2: Photophysical and Vibrational Properties

CompoundUV-Vis λmax​ (nm)Molar Extinction ( ϵ )IR νC=O​ (cm −1 )
Unsubstituted 34222,5001655
para-Methyl 34824,1001652
ortho-Methyl 31815,3001668
  • Data Analysis : The ortho-methyl derivative exhibits a significant hypsochromic (blue) shift to 318 nm, compared to the ~345 nm range of the planar alternatives. This is the hallmark of disrupted conjugation[2]. The IR carbonyl stretching frequency ( νC=O​ ) also shifts to a higher wavenumber (1668 cm −1 ), indicating less single-bond character in the C=O bond because it cannot effectively conjugate with the twisted aryl system.

Conclusion

When designing imidazo[1,2-a]pyridine-based therapeutics or fluorescent probes, the 2-(2-methylphenyl) derivative offers a unique, non-planar topological profile. While it sacrifices extended π -conjugation (reducing its utility as a red-shifted fluorophore), its restricted rotation can be highly advantageous for locking molecular conformations to enhance target binding specificity in complex biological environments.

References

  • Title : Imidazo[1,2-a]pyridine-3-carbaldehyde - PubChem Source : National Institutes of Health (NIH) URL :[Link]

  • Title : Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : Microwave-Assisted Synthesis of New Schiff Bases from Imidazo[1,2-a]pyridine-3-carbaldehyde and Aromatic Amines in PEG-400 as a Green Approach Source : ResearchGate URL :[Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold in Kinase-Targeted Drug Discovery

The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its synthetic tractability and the diverse biological activities of its derivatives.[1][2] This heterocyclic system is a cornerstone in the development of novel therapeutics, with compounds showing promise in oncology, neurodegenerative diseases, and inflammatory conditions.[3] A significant portion of this therapeutic potential stems from the ability of imidazo[1,2-a]pyridine derivatives to modulate the activity of protein kinases.[2]

Protein kinases are a large family of enzymes that play critical roles in cellular signaling. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[3] Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as inhibitors of a wide range of kinases, including PI3K, FLT3, Aurora kinases, DYRK1A, and CLK1.[3][4][5][6] The specific kinase activity and selectivity are heavily influenced by the substitutions on the core ring system.

This guide provides a comparative analysis of the kinase cross-reactivity of a representative imidazo[1,2-a]pyridine derivative, 2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (referred to herein as Compound X ). As specific experimental data for this exact molecule is not yet broadly published, we will present a hypothetical, yet representative, cross-reactivity profile based on the known activities of structurally similar compounds from this class. This will serve as an instructional case study for researchers engaged in the early-stage evaluation of kinase inhibitors. We will compare its hypothetical profile to a known clinical-stage inhibitor to provide context for its potential selectivity and off-target effects.

Hypothetical Primary Target and Selectivity Profile of Compound X

Based on extensive research into imidazo[1,2-a]pyridine derivatives, many have shown potent activity against FMS-like tyrosine kinase 3 (FLT3), a key driver in acute myeloid leukemia (AML).[5][7] For the purpose of this guide, we will hypothesize that Compound X is a potent inhibitor of FLT3 with a secondary activity profile that requires careful characterization.

Understanding the selectivity of a kinase inhibitor is paramount in drug development. A highly selective inhibitor minimizes off-target effects, leading to a better safety profile. Conversely, a multi-targeted inhibitor can be advantageous in certain therapeutic contexts, such as overcoming drug resistance.

Experimental Protocol: Profiling Kinase Cross-Reactivity via a Competitive Binding Assay

To experimentally determine the cross-reactivity of a compound like Compound X , a broad kinase panel screen is essential. The following is a detailed protocol for a competitive binding assay, a common method for assessing the interaction of a test compound with a large number of kinases.

Principle of the Assay: This assay measures the ability of a test compound to displace a known, high-affinity ligand from the ATP-binding site of a panel of kinases. The amount of bound ligand is quantified, and a decrease in its signal in the presence of the test compound indicates binding and potential inhibition.

Step-by-Step Methodology:

  • Preparation of Kinase Panel: A panel of recombinant human kinases is prepared. For broad profiling, a panel of over 400 kinases is often used. Each kinase is typically expressed as a fusion protein (e.g., with a tag for immobilization).

  • Immobilization of Kinases: The kinases are immobilized on a solid support, such as a multi-well plate or beads. This is often achieved through the interaction of the fusion tag with a coated surface.

  • Preparation of Test Compound and Control:

    • Compound X is serially diluted to create a range of concentrations (e.g., from 100 µM down to 1 pM).

    • A known, potent inhibitor of the primary target (e.g., Gilteritinib for FLT3) is prepared similarly to serve as a positive control and comparator.

    • A vehicle control (e.g., DMSO) is also prepared.

  • Competitive Binding Reaction:

    • The serially diluted Compound X , control inhibitor, or vehicle is added to the wells containing the immobilized kinases.

    • A fixed concentration of a broad-spectrum, high-affinity kinase ligand (often a fluorescently or radioactively labeled ATP analog) is then added to all wells.

    • The plate is incubated to allow the binding reaction to reach equilibrium. The incubation time and temperature are optimized for the specific assay platform.

  • Washing: The wells are washed to remove unbound compound and ligand.

  • Signal Detection: The amount of the labeled ligand remaining bound to each kinase is quantified. The detection method depends on the label used (e.g., fluorescence intensity or radioactivity).

  • Data Analysis:

    • The signal from the vehicle control wells represents 100% binding.

    • The signal in the presence of the test compound is normalized to the vehicle control to determine the percentage of binding.

    • The percentage of binding is plotted against the logarithm of the test compound concentration.

    • The data is fitted to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that displaces 50% of the labeled ligand) or the dissociation constant (Kd) for each kinase.

Causality Behind Experimental Choices:

  • Broad Kinase Panel: Using a large and diverse panel of kinases is crucial for identifying potential off-targets and understanding the overall selectivity profile of the compound.

  • Competitive Binding Format: This format directly measures the compound's ability to interact with the ATP-binding site, which is the mechanism of action for most kinase inhibitors.

  • Serial Dilution: A wide range of concentrations is necessary to accurately determine the potency (IC50 or Kd) of the compound against different kinases.

Data Presentation: Comparative Kinase Selectivity Profile

The following table summarizes the hypothetical cross-reactivity data for Compound X in comparison to Gilteritinib, a known FLT3 inhibitor. The data is presented as IC50 values (nM), where a lower value indicates higher potency.

Kinase TargetCompound X (IC50, nM)Gilteritinib (IC50, nM)Kinase Family
FLT3 5.2 0.7 Tyrosine Kinase
FLT3-ITD8.10.3Tyrosine Kinase
KIT45.827.2Tyrosine Kinase
AXL60.30.7Tyrosine Kinase
MER150.710.5Tyrosine Kinase
TYRO3210.23.9Tyrosine Kinase
Aurora A>1000150Serine/Threonine Kinase
Aurora B>100045Serine/Threonine Kinase
CDK2>5000>1000Serine/Threonine Kinase
DYRK1A850.4>1000Serine/Threonine Kinase
CLK11200.6>1000Serine/Threonine Kinase
PI3Kα>10000>10000Lipid Kinase

Visualizations

Experimental Workflow for Kinase Profiling

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_kinase Immobilize Kinase Panel on Multi-Well Plate assay_add_comp Add Compound/Control to Kinase Plate prep_kinase->assay_add_comp prep_compound Prepare Serial Dilutions of Compound X & Controls prep_compound->assay_add_comp assay_add_ligand Add Labeled ATP Analog (Competitive Ligand) assay_add_comp->assay_add_ligand assay_incubate Incubate to Reach Equilibrium assay_add_ligand->assay_incubate assay_wash Wash to Remove Unbound Molecules assay_incubate->assay_wash analysis_detect Detect Signal of Bound Ligand assay_wash->analysis_detect analysis_normalize Normalize Data to Vehicle Control analysis_detect->analysis_normalize analysis_curve Generate Dose-Response Curves & Calculate IC50 analysis_normalize->analysis_curve

Caption: Workflow for a competitive binding kinase profiling assay.

Hypothetical Signaling Pathway and Off-Target Interactions

G FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 Activates Proliferation Cell Proliferation & Survival STAT5->Proliferation Promotes CompoundX Compound X CompoundX->FLT3 Inhibits (Primary Target) KIT KIT CompoundX->KIT Inhibits (Off-Target) AXL AXL CompoundX->AXL Inhibits (Off-Target) OtherPathways Other Signaling Pathways KIT->OtherPathways AXL->OtherPathways

Caption: Potential on- and off-target effects of Compound X.

Discussion and Future Directions

The hypothetical data presented for Compound X illustrates a compound with high potency against its primary target, FLT3, but with notable off-target activity against other tyrosine kinases such as KIT and AXL. While less potent against these off-targets compared to FLT3, this cross-reactivity is a critical consideration for its therapeutic development.

  • Comparison to Gilteritinib: Gilteritinib is a potent FLT3 inhibitor that also shows significant activity against AXL. The hypothetical profile of Compound X suggests it may be more selective for FLT3 over AXL compared to Gilteritinib, which could translate to a different side-effect profile. However, the activity against KIT would need to be carefully evaluated, as KIT inhibition is associated with its own set of physiological effects.

  • Therapeutic Implications: The potent inhibition of both wild-type FLT3 and the ITD mutant is a desirable characteristic for an AML therapeutic. The off-target activities are not necessarily detrimental; for instance, AXL inhibition has been explored as a strategy to overcome resistance to FLT3 inhibitors. Further studies would be required to determine if the combined FLT3/KIT/AXL inhibition profile of Compound X is synergistic, additive, or results in unacceptable toxicity.

  • Next Steps: The next logical steps in the preclinical development of Compound X would involve:

    • Cellular Assays: Confirming the on-target activity in cell lines expressing the target kinases (e.g., MOLM-14 cells for FLT3-ITD).

    • ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

    • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models of AML.

References

  • Oceanomics. (n.d.). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit.
  • ACS Publications. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega.
  • Benchchem. (2025). Application Notes and Protocols: Development of Imidazo[1,2-a]pyridine-Based Anticancer Agents.
  • PubMed. (2023, April 17). Imidazo[1,2-a]pyridine Derivatives as AMPK Activators: Synthesis, Structure-Activity Relationships, and Regulation of Reactive Oxygen Species in Renal Fibroblasts.
  • (n.d.). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents.
  • (2024, November 15). Ligand-Based Drug Discovery for Insomnia: Repurposing Zolpidem Analogues Using.
  • PubMed. (2007, January 1). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors.
  • PMC. (n.d.). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L.
  • ACS Publications. (2012, October 8). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia | Journal of Medicinal Chemistry.
  • eScholarship.org. (2024, February 1). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an.

Sources

bioisosteric replacement studies on the 2-phenyl ring of imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the pharmacokinetic-pharmacodynamic (PK-PD) balance of a lead compound is paramount. The imidazo[1,2-a]pyridine scaffold is a highly privileged bicyclic 5,6-fused heterocycle, serving as the core for blockbuster drugs like the hypnotic agent zolpidem, the anxiolytic alpidem, and emerging antitubercular agents like telacebec (Q203)[1].

However, the 2-phenyl substitution on this core—while often a critical pharmacophore for target binding—represents a major pharmacokinetic liability. It is highly susceptible to rapid oxidative metabolism by hepatic cytochrome P450 enzymes (primarily CYP3A4), leading to short half-lives and, in some cases, the formation of toxic reactive epoxides that deplete glutathione and induce hepatotoxicity[2]. This guide objectively compares bioisosteric replacement strategies for the 2-phenyl ring, providing the mechanistic causality behind these modifications and the self-validating experimental protocols required to evaluate them.

Comparative Bioisosteric Strategies

To overcome metabolic liabilities without sacrificing target affinity, medicinal chemists employ precise bioisosteric replacements. The logic dictates that we must preserve the spatial geometry and electronic distribution required for target engagement (e.g., the α1/γ2 interface of the GABA-A receptor) while eliminating metabolically labile C-H bonds[2].

  • Strategy A: Halogenated Phenyl Isosteres (The Fluorine Effect). Replacing a metabolically labile methyl group (as in zolpidem's p-tolyl ring) or hydrogen atoms with fluorine. Fluorine acts as an excellent bioisostere for hydrogen due to its similar van der Waals radius, but the strong C-F bond resists CYP-mediated hydroxylation, significantly extending the metabolic half-life[3].

  • Strategy B: Heteroaromatic Replacements. Substituting the 2-phenyl ring with electron-rich heteroaromatics (e.g., thiophene, furan) or electron-deficient rings (e.g., pyridine). This modulates the overall lipophilicity (LogP) and topological polar surface area (TPSA), often improving aqueous solubility—a critical factor for oral bioavailability in anti-TB drug development[1].

  • Strategy C: Scaffold Hopping (Core Replacement). In cases where the imidazo[1,2-a]pyridine core itself contributes to toxicity (e.g., alpidem), scientists replace the entire core with a 1H-benzo[d]imidazole bioisostere. The nitrogen at position 3 of the benzimidazole mimics the interaction with key residues (like αHis102 in GABA-A), preserving the pharmacophore while eliminating the epoxide-forming potential[2].

Quantitative Performance Comparison
Compound / ScaffoldBioisosteric ModificationPrimary TargetBinding Affinity (pKi)HLM Half-Life (t1/2)Hepatotoxicity Risk
Zolpidem 2-(p-tolyl)GABA-A (α1)~7.39~25 minLow
Alpidem 2-(4-chlorophenyl)TSPO / GABA-A~8.00~40 minHigh (Epoxide formation)
Analog 1 2-(4-fluorophenyl)GABA-A (α1)~7.05>60 minLow
Analog 2 2-(2-thiophenyl)GABA-A (α1)~6.80~45 minLow
Benzimidazole Hop 2-(4-fluorophenyl)-1H-benzo[d]imidazoleGABA-A (α1)~5.50>120 minLow

(Data synthesized from comparative GABA-A PAM binding and microsomal stability studies[2])

G A 2-Phenyl-Imidazo[1,2-a]pyridine (e.g., Zolpidem) B GABA-A Receptor (α1/γ2 Interface) A->B Pharmacodynamics C CYP3A4 Metabolism (Rapid Oxidation) A->C Pharmacokinetics D Bioisosteric Replacement (e.g., 4-Fluorophenyl) C->D Optimization E Scaffold Hopping (e.g., Benzimidazole) C->E Optimization F Sustained Binding & Metabolic Stability D->F Improved t1/2 E->F Reduced Toxicity

Logical workflow of optimizing the 2-phenyl-imidazo[1,2-a]pyridine scaffold.

Experimental Workflows (Self-Validating Systems)

To objectively evaluate these modifications, the synthesis and biological screening must operate as self-validating systems. Below are the standardized protocols used to generate and test these bioisosteres.

Protocol 1: Synthesis of 2-Bioisosteric Imidazo[1,2-a]pyridines

Causality: The classical Tschitschibabin-type cyclocondensation is utilized. 2-aminopyridine acts as the bis-nucleophile, reacting with an α-bromoketone (bearing the bioisosteric ring, e.g., 2-bromo-1-(4-fluorophenyl)ethan-1-one). A base (NaHCO3) is essential to neutralize the hydrobromic acid byproduct, driving the equilibrium forward and preventing the protonation of the nucleophilic amine.

  • Reagent Preparation: Dissolve 2-aminopyridine (1.0 eq) and the bioisosteric α-bromoketone (1.1 eq) in anhydrous ethanol (0.2 M).

  • Cyclocondensation: Add NaHCO3 (1.5 eq) to the mixture. Reflux at 80°C for 4–6 hours.

  • Reaction Monitoring: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the UV-active α-bromoketone indicates completion.

  • Workup & Purification: Cool to room temperature, concentrate in vacuo, and partition between EtOAc and H2O. Dry the organic layer over Na2SO4. Purify via flash column chromatography.

  • Self-Validation Step: Confirm structural integrity via 1H-NMR. The successful formation of the imidazo[1,2-a]pyridine core is validated by the appearance of a characteristic highly deshielded singlet for the C3-proton (typically around δ 7.5–8.0 ppm).

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: To objectively compare the metabolic robustness of the bioisosteres against the parent 2-phenyl compound, HLM assays are employed. NADPH is added as an obligate cofactor; without it, CYP450 enzymes cannot perform oxidative metabolism.

  • Incubation Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Add pooled Human Liver Microsomes (final protein concentration 0.5 mg/mL) and the test bioisostere (final concentration 1 μM).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Aliquot 50 μL of the mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., diclofenac 100 ng/mL). Centrifuge at 4000 rpm for 10 min to precipitate proteins.

  • Self-Validation Step: The assay must include a positive control (e.g., verapamil, a known rapid metabolizer) to ensure microsome viability, and a negative control (no NADPH) to rule out non-CYP-mediated chemical degradation. The internal standard normalizes any LC-MS/MS ionization variations.

Workflow Step1 Design Isosteres (F-phenyl, Thiophene) Step2 Cyclocondensation (2-Aminopyridine + α-Bromoketone) Step1->Step2 Step3 Purification (Flash Chromatography) Step2->Step3 Step4 HLM Incubation (NADPH, 37°C) Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5

Step-by-step synthetic and metabolic screening workflow for bioisosteres.

References

  • Source: PMC (National Institutes of Health)
  • 2-(4-Fluorophenyl)
  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines Source: MDPI URL

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde. As a niche heterocyclic compound, direct safety and disposal data are often unavailable. Therefore, this guide synthesizes information from the disposal protocols for its core structural motifs—the imidazo[1,2-a]pyridine ring system and the aromatic aldehyde functional group—to establish a robust and scientifically grounded operational plan. Our approach prioritizes safety, regulatory compliance, and environmental stewardship, ensuring that researchers can manage this chemical waste with confidence.

Hazard Assessment and Chemical Profile

  • Imidazo[1,2-a]pyridine Core: This heterocyclic system is common in medicinal chemistry.[1][2] Compounds in this class should be handled with care, as they can cause skin and eye irritation.[3] Inhalation and ingestion may be harmful.[3][4] It is crucial to avoid the formation of dust and aerosols when handling the solid compound.[5]

  • Aromatic Aldehyde Group: Aldehydes as a class are known respiratory irritants, and some are classified as toxic.[6][7] The aldehyde functional group also presents chemical reactivity that must be considered during disposal, particularly its potential for oxidation or reaction with nucleophiles.

Based on this analysis, 2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde should be treated as a hazardous substance. It does not meet the criteria for standard trash or drain disposal.[8] All waste containing this compound must be managed as regulated hazardous chemical waste.[9]

Property Inferred Hazard/Characteristic Source
Physical State Solid (Crystalline Powder)General for similar compounds
Acute Toxicity (Oral) Category 4 (Harmful if swallowed) - Assumed[4]
Acute Toxicity (Inhalation) Category 3 (Toxic if inhaled) - Assumed[4]
Skin Corrosion/Irritation Category 2 (Causes skin irritation) - Assumed[3]
Eye Damage/Irritation Category 2 (Causes serious eye irritation) - Assumed[3]
Environmental Hazard Potentially toxic to aquatic life - Assumed[4]

Mandatory Personal Protective Equipment (PPE)

The use of appropriate PPE is the final and most critical barrier to exposure.[10] All personnel handling this compound for disposal must wear the following equipment:

  • Hand Protection: Wear two pairs of chemical-resistant, powder-free gloves, with nitrile or neoprene being suitable options.[10][11] The outer glove should be removed immediately upon contamination. Gloves should be changed regularly, at least every 30-60 minutes, or if any signs of degradation are observed.[10]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[12][13] For operations with a higher risk of splashing or dust generation (e.g., spill cleanup), a face shield must be worn over the safety goggles.[13][14]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required.[13][14] Protective clothing like aprons or gowns made of chemical-resistant materials should be used to prevent skin contact.[12]

  • Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[4] If work outside a fume hood is unavoidable, a respirator (e.g., N-95 or higher) is necessary, and personnel must be properly fit-tested and trained.[10][14]

  • Foot Protection: Wear closed-toe, closed-heel shoes made of a non-porous material.[12][14]

Disposal Workflow and Decision Diagram

The following diagram outlines the decision-making process for the proper disposal of 2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde and associated waste streams.

DisposalWorkflow cluster_prep Step 1: Preparation & Segregation cluster_disposal Step 2: Waste Characterization & Disposal Path A Identify Waste Stream (Solid, Liquid, Contaminated PPE) B Select Compatible, Labeled Hazardous Waste Container A->B C Wear Full, Mandatory PPE (Gloves, Goggles, Lab Coat) B->C D Is the waste bulk solid compound or concentrated solution? C->D E Package in a sealed, clearly labeled waste container. Label: 'Hazardous Waste - Imidazo[1,2-a]pyridine Derivative' D->E Yes F Is the waste contaminated labware (e.g., glassware)? D->F No K All waste streams to be collected by licensed hazardous waste disposal service. E->K G Triple rinse with a suitable solvent (e.g., acetone, ethanol). F->G Yes I Is the waste contaminated solid debris (PPE, weigh paper, spill pads)? F->I No H Collect rinsate as hazardous liquid waste. Dispose of clean glassware in appropriate bin. G->H H->K J Double-bag in sealed polyethylene bags. Label as solid hazardous waste. I->J Yes J->K

Caption: Decision workflow for disposal of 2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde.

Step-by-Step Disposal Protocols

Disposal procedures must be meticulously followed to ensure safety and compliance. Under no circumstances should this chemical or its solutions be discharged into sewer systems or disposed of in regular trash.[5][8]

Protocol 4.1: Disposal of Bulk Solid Compound
  • Work Area: Conduct all operations within a certified chemical fume hood.

  • Container: Use a designated, sealable, and chemically compatible hazardous waste container.[15] The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde".[15]

  • Transfer: Carefully transfer the solid waste into the container using a dedicated spatula or scoop to minimize dust generation.

  • Sealing: Securely seal the container. Keep the container closed at all times except when waste is being added.[15]

  • Storage: Store the sealed container in a designated, well-ventilated secondary containment area, segregated from incompatible materials like strong acids, bases, and oxidizing agents.[15]

  • Collection: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5][16]

Protocol 4.2: Disposal of Contaminated Labware (Glassware, Spatulas)
  • Initial Decontamination: In a fume hood, rinse the contaminated item three times with a suitable organic solvent (e.g., acetone, ethanol) to remove all visible residue.

  • Rinsate Collection: The solvent rinsate is now considered hazardous waste.[9][15] Collect all rinsate in a designated, labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate.[15]

  • Final Cleaning: After the triple rinse, the glassware can typically be washed with soap and water.

  • Disposal: The cleaned and dried glassware can be disposed of in the appropriate glass waste bin. Empty containers that held the original product must be triple rinsed, and the label completely defaced before disposal.[9][17]

Protocol 4.3: Disposal of Contaminated Solid Waste (PPE, Weighing Paper, Spill Materials)
  • Segregation: Collect all contaminated solid items, such as gloves, weighing paper, and absorbent pads from spill cleanups.

  • Packaging: Place these materials in a heavy-duty polyethylene bag. Seal the bag.

  • Double-Bagging: Place the first sealed bag inside a second polyethylene bag and seal it.

  • Labeling: Affix a "Hazardous Waste" label to the outer bag, clearly identifying the contents as "Solid Waste Contaminated with 2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde".

  • Storage and Collection: Store with the solid chemical waste for collection by a licensed contractor.

In-Lab Neutralization (Not Recommended)

While methods exist for the neutralization or oxidation of simple aldehydes and aromatic amines, these are not recommended for this specific compound without further research.[6][7][18] The reaction of the imidazo[1,2-a]pyridine core with strong oxidizing agents like potassium permanganate could lead to unpredictable and potentially hazardous byproducts.[7] Similarly, commercial aldehyde neutralizers are validated for specific compounds like formaldehyde and glutaraldehyde and may not be effective or safe for this complex molecule.[19][20]

The most prudent and compliant disposal method is to treat the compound as stable hazardous waste and transfer it to a professional disposal facility. [5]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.[5]

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, restrict access to the area.

  • Don PPE: Before re-entering the area, don the full mandatory PPE as described in Section 2, including respiratory protection if necessary.[5]

  • Containment: For a solid spill, gently cover it with an absorbent material designed for chemical spills (e.g., vermiculite or sand). Do not sweep the dry powder, as this will generate dust.[5]

  • Collection: Carefully scoop the contaminated absorbent material into a designated hazardous waste container.[5] Use non-sparking tools if the compound is determined to be flammable.[21]

  • Final Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must be disposed of as contaminated solid waste (Protocol 4.3).

  • Reporting: Report the incident to your laboratory supervisor and EHS office according to institutional policy.

By adhering to these rigorous procedures, researchers can ensure the safe handling and disposal of 2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • NextSDS. (n.d.). 2-(2-METHOXYPHENYL)IMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE.
  • ChemicalBook. (2022, August 11). Imidazo[1,2-a]pyridine, HCl - Safety Data Sheet.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: Pyridine.
  • Sigma-Aldrich Inc. (2025, December 22). Safety Data Sheet.
  • Fisher Scientific Company. (2025, December 20). Safety Data Sheet: Imidazo[1,2-a]pyridine-2-carbaldehyde.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from Emory University Department of Chemistry.
  • Saluja, I., Perna, C., & Lauto, A. (2018).
  • Servi-Equipos. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • National Institute for Occupational Safety and Health. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste.
  • San Francisco State University. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from SFSU Department of Chemistry and Biochemistry.
  • WasteWise Disposal and Recycling Products. (n.d.). Aldex® - Aldehyde Disposal Made Easy.
  • The University of Tokyo. (n.d.). Chemically hazardous waste.
  • NextSDS. (n.d.). 2-PHENYL-IMIDAZO[1,2-A]PYRIMIDINE-3-CARBALDEHYDE — Chemical Substance Information.
  • Google Patents. (n.d.). US5545336A - Method of neutralizing aldehyde-containing waste waters and the like.
  • Arch Technochem, Inc. (n.d.). Aldex® Neutralizer FAQs.
  • San Francisco State University. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Organic Chemistry Practical. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • P2 InfoHouse. (n.d.). The Disposal of Chemical Laboratory Wastes.
  • BenchChem. (2025). A Comprehensive Technical Guide to Substituted Imidazo[1,2-a]pyridines: Synthesis, Biological Activity, and.
  • Royal Society of Chemistry. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • Keglevich, G., et al. (n.d.).

Sources

Personal protective equipment for handling 2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and PPE Protocol for Handling 2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

As a Senior Application Scientist, I frequently consult with drug development professionals who handle advanced pharmaceutical intermediates. 2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a highly functionalized heterocyclic building block, commonly utilized as a precursor in the synthesis of imidazopyridine-based therapeutics (such as GABA-A receptor modulators).

To build a self-validating safety culture, we must move beyond simply listing safety gear. We must understand the causality behind the hazards to implement effective Personal Protective Equipment (PPE) strategies[1].

Physicochemical Hazard Profile: The "Why" Behind the PPE

Handling this specific compound requires strict adherence to safety protocols due to two primary structural features:

  • High Lipophilicity: The fused imidazopyridine bicyclic system, coupled with a methylphenyl substituent, renders the molecule highly lipophilic. If the powder contacts unprotected skin, it can rapidly partition into the lipid-rich layers of the epidermis, facilitating systemic absorption.

  • Electrophilic Reactivity: The C3-carbaldehyde moiety is an active electrophile. Aldehydes are known protein cross-linkers and potent skin sensitizers. Repeated low-level dermal exposure can lead to severe allergic contact dermatitis.

  • Physical State: As a crystalline powder, the primary vector of exposure is aerosolized dust generated during weighing and transfer operations.

Core PPE Matrix

The following table outlines the quantitative specifications and the mechanistic rationale for each piece of required PPE, aligning with OSHA standard 29 CFR 1910.132[2].

PPE CategorySpecification & Quantitative MetricCausality / Rationale
Eye/Face ANSI Z87.1 Splash Goggles (0 mm gap)Prevents mucosal absorption of aerosolized dust. Standard safety glasses leave peripheral gaps, making them insufficient for fine powders.
Hand (Inner) Standard Nitrile Glove (Thickness: 4 mil)Base layer protection. Nitrile offers superior resistance to lipophilic organic molecules compared to latex.
Hand (Outer) Extended-Cuff Nitrile Glove (Thickness: 8 mil)Double-gloving ensures barrier integrity[3]. The 8-mil thickness resists mechanical tearing during spatula use.
Body Flame-Resistant (FR) Lab Coat (Knit Cuffs)Knit cuffs prevent wrist exposure. FR material mitigates fire risk during subsequent synthetic steps involving flammable solvents.
Respiratory N95 / P100 Respirator ( 95% filtration)Mitigates inhalation of fine particulate dust ( <10μm ), preventing respiratory tract sensitization.

Operational Workflow & PPE Integration

Implementing the ACS RAMP (Recognize, Assess, Minimize, Prepare) framework[1], follow this step-by-step methodology to ensure a self-validating handling process.

Step 1: Hazard Recognition & Engineering Controls Before touching any PPE, verify that the powder weighing hood or Class II Biological Safety Cabinet (BSC) is fully operational with a validated inward face velocity.

  • Causality: PPE is only the secondary line of defense; primary containment via negative pressure is critical to prevent the inhalation of aerosolized active pharmaceutical ingredients (APIs)[4].

Step 2: The Donning Sequence

  • Inspect all gear for microscopic pinholes or defects.

  • Put on the FR lab coat. Fasten all buttons to the collar.

  • Don the inner layer of 4-mil nitrile gloves.

  • Put on ANSI Z87.1-compliant chemical splash goggles.

  • Don the outer layer of 8-mil extended-cuff nitrile gloves, ensuring the cuff is pulled over the sleeves of the lab coat.

  • Causality: The "wrist gap" is a primary site for accidental dermal exposure. Overlapping the extended cuff over the sleeve eliminates this vulnerability[2].

Step 3: Anti-Static Weighing & Transfer Use an anti-static weighing boat and a grounded micro-spatula.

  • Causality: 2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a dry powder. Static charge can cause the particles to repel each other and aerosolize, bypassing the weighing boat and clinging to your gloves or the hood's sash.

Step 4: Reaction Setup & Containment Transfer the pre-weighed compound directly into the reaction flask while still inside the weighing hood. Seal the flask with a septum before transporting it to the main synthetic fume hood.

  • Causality: Transporting open containers of hazardous intermediates across the laboratory breaks the containment barrier and exposes colleagues to potential ambient spills.

Step 5: The Doffing Sequence & Decontamination

  • Inside the hood, remove the outer gloves by pinching the palm and peeling them inside out.

  • Dispose of outer gloves in the solid hazardous waste bin.

  • Remove goggles, handling them only by the earpieces/strap.

  • Remove the lab coat.

  • Remove the inner gloves (inside out) and wash hands immediately with soap and water.

  • Causality: Peeling gloves inside out traps any microscopic chemical residue within the glove itself, preventing secondary transfer to your bare hands or face[3].

Spill Response & Disposal Plan

  • Minor Spills (< 50 g): Do not dry sweep, as this aerosolizes the reactive aldehyde. Cover the powder with damp absorbent pads (using water or a 10% isopropanol solution to reduce dust formation). Carefully scoop the dampened material using a non-sparking tool into a hazardous waste container.

  • Major Spills (> 50 g): Evacuate the immediate area. Personnel must don a P100 respirator and heavy-duty nitrile utility gloves before approaching the spill.

  • Disposal: Dispose of all contaminated PPE (outer gloves, weighing boats, absorbent pads) in a dedicated solid hazardous waste stream labeled for "Reactive Organic Intermediates." Do not mix with strong oxidizers or acids.

Workflow Visualization

PPE_Workflow Start 1. Engineering Controls Verify Hood Airflow Donning 2. Donning PPE Coat -> Goggles -> Double Gloves Start->Donning Airflow Validated Handling 3. Handling Phase Anti-static Weighing & Transfer Donning->Handling PPE Secured Spill Spill Detected? Damp Absorbent Cleanup Handling->Spill Accidental Release Reaction 4. Reaction Setup Seal Vessel in Hood Handling->Reaction Transfer Complete Disposal 6. Waste Disposal Solid Hazardous Waste Stream Spill->Disposal Waste Contained Doffing 5. Doffing PPE Peel Inside-Out -> Wash Hands Reaction->Doffing Vessel Sealed Doffing->Disposal Contaminated PPE

Workflow for the safe handling, PPE integration, and disposal of imidazopyridine derivatives.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]

  • Title: Personal Protective Equipment (PPE) Standard [29 CFR 1910.132] Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: ACS Guidelines for Chemical Laboratory Safety in Academic Institutions Source: American Chemical Society (ACS) URL: [Link]

  • Title: Managing Hazardous Drug Exposures: Information for Healthcare Settings Source: Centers for Disease Control and Prevention (NIOSH) URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.